molecular formula C19H23N3O2 B2802265 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1797266-76-2

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Numéro de catalogue B2802265
Numéro CAS: 1797266-76-2
Poids moléculaire: 325.412
Clé InChI: AOXXHDMFFYTWOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used recreationally as a stimulant. MPHP is a relatively new compound and has been the subject of scientific research to understand its properties and potential applications.

Applications De Recherche Scientifique

Synthesis and Molecular Docking Studies

Synthesis and Estrogen Receptor Binding Affinity : Research led by Parveen et al. (2017) focused on synthesizing substituted chromene and quinoline conjugates with pyrimidine-piperazine structures. These compounds exhibited anti-proliferative activities against human breast cancer cell lines, with certain compounds outperforming curcumin. Molecular docking studies highlighted the binding affinity of these compounds against Bcl-2 protein, suggesting their potential in cancer therapeutics (Parveen et al., 2017).

Crystal Structure Analysis : Ullah and Stoeckli-Evans (2021) conducted crystal structure analysis of a hydrochloride salt related to the parent compound, highlighting the structural comparisons with fluorinated analogs. Such studies are pivotal in understanding the molecular geometry and potential interactions of novel therapeutic agents (Ullah & Stoeckli-Evans, 2021).

Pharmacological Evaluations

Low-Density Lipoprotein Receptor Upregulation : Ito et al. (2002) developed a method for preparing compounds aimed at upregulating the LDL receptor. This study underscores the significance of chemical synthesis in developing compounds with specific therapeutic targets, such as lipid metabolism disorders (Ito et al., 2002).

CGRP Receptor Inhibition : Cann et al. (2012) described the synthesis of a CGRP receptor antagonist, emphasizing the development of a stereoselective and economical synthesis route. This research highlights the application of chemical synthesis in addressing challenges in the assembly of complex drug molecules (Cann et al., 2012).

Serotonin Receptor Antagonism : Mahesh et al. (2004) explored the synthesis of naphthyridine-carbonitrile compounds as serotonin 5-HT3 receptor antagonists, providing insights into novel treatments for gastrointestinal disorders (Mahesh et al., 2004).

Propriétés

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXXHDMFFYTWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.